molecular formula C23H27NO4 B4011222 ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE

ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE

Cat. No.: B4011222
M. Wt: 381.5 g/mol
InChI Key: KENFSKXGUZSQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group, a cyclohexylphenoxy moiety, and an acetamido group attached to a benzoate backbone. Its complex structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyclohexylphenol with ethyl bromoacetate in the presence of a base to form ethyl 4-(4-cyclohexylphenoxy)acetate. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the product. Industrial methods may also incorporate purification steps like recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the cyclohexylphenoxy moiety may interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with active site residues. These interactions can lead to changes in the biological activity of the target molecules, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-CYCLOHEXYLPHENOXY)ETHYL]ACETAMIDE: Shares a similar cyclohexylphenoxy moiety but differs in the presence of an ethyl acetamide group instead of the benzoate ester.

    ETHYL (4-CYCLOHEXYLPHENOXY)ACETATE: Similar structure but lacks the acetamido group.

Uniqueness

ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclohexylphenoxy and acetamido groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-(4-cyclohexylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-2-27-23(26)19-8-12-20(13-9-19)24-22(25)16-28-21-14-10-18(11-15-21)17-6-4-3-5-7-17/h8-15,17H,2-7,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENFSKXGUZSQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.